![molecular formula C24H21NO4S B2411151 (Z)-2-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline CAS No. 902469-35-6](/img/structure/B2411151.png)
(Z)-2-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
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Description
Synthesis Analysis
The synthesis of similar compounds involves various methods . For instance, the synthesis of 2,3-dialkylquinolines from anilines and propionaldehydes involves environmentally friendly Nafion® NR50 as an acidic catalyst with microwave irradiation as the heating source . A series of substituted 2-ethyl-3-methylquinolines were prepared from various anilines and propionaldehyde derivatives through this protocol .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Scientific Research Applications
Facile Synthesis and Applications in Biological Imaging and Antimicrobial Activity
A study highlights a one-pot synthetic method for creating a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating the simplicity and efficiency of synthesizing similar compounds. This method leverages common organocatalysts and inexpensive materials, yielding products in good to excellent outcomes. Notably, some compounds exhibited promising applications as fluorescence probes in biological imaging due to their emissions in the redshift region. Additionally, several compounds showed significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Banoji et al., 2022).
Synthesis and Evaluation of Heterocyclic Compounds Incorporating Sulfamoyl Moiety
Another research aimed at synthesizing new heterocyclic compounds with a sulfamoyl moiety for antimicrobial use. This involved creating a range of derivatives through versatile and accessible methods, leading to compounds with promising antibacterial and antifungal properties. The synthesis pathway included the creation of chromene derivatives, illustrating the compound's versatility and potential in developing antimicrobial agents (Darwish et al., 2014).
Antiviral Evaluation and SAR Studies
A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed, synthesized, and evaluated for their antiviral activity against a variety of significant RNA and DNA viruses. The study found that most derivatives displayed no cytotoxicity and effectively interfered with virus replication, highlighting potential antiviral applications. This research underscores the importance of structural modifications in enhancing biological activity and selectivity, relevant to the broader class of compounds including "(Z)-2-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline" (Desideri et al., 2019).
Corrosion Inhibition for Mild Steel
The compound NE-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated efficient corrosion inhibition on mild steel in acidic environments. This study illustrates the compound's potential in industrial applications, particularly in protecting metal surfaces against corrosion, which can be extrapolated to similar compounds for various protective applications (Daoud et al., 2014).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxychromen-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-3-17-10-7-8-14-20(17)25-24-22(30(26,27)19-12-5-4-6-13-19)16-18-11-9-15-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQURFFSZDGDYGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline |
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